molecular formula C23H30ClNO4 B1141616 Propiverine-N-oxide, Hydrochloride (cis,trans mixture) CAS No. 1329509-71-8

Propiverine-N-oxide, Hydrochloride (cis,trans mixture)

Cat. No. B1141616
CAS RN: 1329509-71-8
M. Wt: 419.9416
InChI Key:
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Description

Propiverine-N-oxide, Hydrochloride (cis,trans mixture) is a metabolite of Propiverine . Propiverine is a muscarinic antagonist and an anticholinergic drug used for the treatment of urinary urgency, frequency, and urge incontinence .


Molecular Structure Analysis

The molecular formula of Propiverine-N-oxide, Hydrochloride (cis,trans mixture) is C23H30ClNO4 . The molecular weight is 419.94 .


Physical And Chemical Properties Analysis

Propiverine-N-oxide, Hydrochloride (cis,trans mixture) appears as a white to off-white solid . It has a melting point of 106-108°C . It is soluble in methanol .

Scientific Research Applications

Treatment of Overactive Bladder (OAB)

Propiverine N-oxide is a well-established antimuscarinic agent used in the treatment of symptoms associated with overactive bladder (OAB) . It works by blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx, thereby diminishing muscle spasm .

Treatment of Idiopathic Detrusor Overactivity (IDO)

In patients with symptoms of OAB resulting from idiopathic detrusor overactivity (IDO), propiverine demonstrated dose-dependent efficacy and tolerability . It has shown similar efficacy to other antimuscarinic agents such as solifenacin, tolterodine, oxybutynin, and imidafenacin .

Treatment of Neurogenic Detrusor Overactivity (NDO)

Propiverine N-oxide is also effective in treating patients with OAB symptoms resulting from neurogenic detrusor overactivity (NDO) . In adults with NDO, propiverine and oxybutynin demonstrated similar efficacy .

Treatment of Lower Urinary Tract Symptoms (LUTS)

In men with lower urinary tract symptoms (LUTS), where the presence of benign prostatic enlargement (BPE) is implicated, propiverine administered as add-on therapy to an α1-adrenoceptor antagonist demonstrated similar or superior efficacy to that achieved with an α1-adrenoceptor antagonist alone .

Treatment of Pediatric OAB

In children and adolescents with IDO/OAB or NDO, propiverine was generally more effective and better tolerated than oxybutynin .

Reduction of Bladder Contractions

In vivo, propiverine N-oxide reduces sacral anterior root stimulation-induced bladder contractions .

Reduction of Salivary Flow

Propiverine N-oxide also reduces salivary flow in mini pigs .

properties

IUPAC Name

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4.ClH/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIMDNRULRIUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858342
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1329509-71-8
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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